1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
Overview
Description
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a pyrimidinyl group attached to an azetidinyl ring, which is further substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropyrimidin-4-ylamine with azetidin-3-ol under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature. Another approach is the cyclization of appropriate precursors in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrimidinyl ring play crucial roles in these interactions, leading to various biological and chemical activities.
Comparison with Similar Compounds
1-(6-Chloropyrimidin-4-yl)ethanone
1-(6-Chloropyrimidin-4-yl)-4-piperidinol
1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol
This comprehensive overview provides a detailed understanding of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTWFUFMHBZOBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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